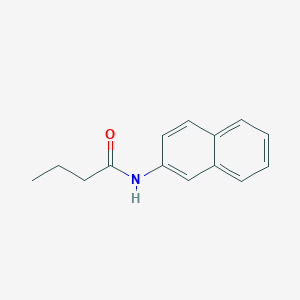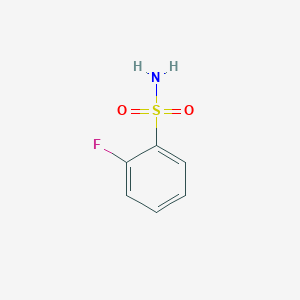
8-(Trifluoromethyl)-9H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-(Trifluoromethyl)-9H-purin-2-amine” is a derivative of purine, which is a heterocyclic aromatic organic compound. The “8-(Trifluoromethyl)” indicates the presence of a trifluoromethyl group (-CF3) attached to the 8th position of the purine ring. The “2-amine” suggests an amine group (-NH2) at the 2nd position .
Molecular Structure Analysis
The molecular structure of “8-(Trifluoromethyl)-9H-purin-2-amine” would be expected to feature a purine core with a trifluoromethyl group and an amine group attached. The trifluoromethyl group is known to have a strong influence on the physical and chemical properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “8-(Trifluoromethyl)-9H-purin-2-amine” would be influenced by the presence of the trifluoromethyl and amine groups. Trifluoromethyl groups are known to increase the lipophilicity of a molecule .Applications De Recherche Scientifique
Drug Discovery and Pharmaceutical Applications
The trifluoromethyl group in 8-(Trifluoromethyl)-9H-purin-2-amine is a common pharmacophore in many FDA-approved drugs . This group enhances the metabolic stability of pharmaceuticals, making the compound a valuable asset in drug design. It can be used to create new molecules with potential therapeutic effects, especially in the development of antiviral, anticancer, and anti-inflammatory agents.
Organic Synthesis and Chemical Reactions
This compound serves as a starting material for the synthesis of diverse fluorinated compounds through selective C–F bond activation . Its presence in a molecule can significantly alter the reactivity and properties of the molecule, enabling the creation of novel organic compounds with potential applications in various chemical industries.
Development of Diagnostic Agents
Fluorinated compounds like 8-(Trifluoromethyl)-9H-purin-2-amine are crucial in the development of diagnostic agents . The compound’s ability to resist rapid metabolic degradation makes it suitable for use in imaging agents, particularly in positron emission tomography (PET) where it can help in the early detection of diseases.
Bioimaging and Fluorescent Probes
The trifluoromethyl group can enhance the properties of fluorescent probes used in bioimaging . These probes can be used for real-time imaging, in-depth visualization, and less damage to biological samples. The compound can be incorporated into probes for monitoring biochemical reactions and disease biomarkers in living systems.
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on “8-(Trifluoromethyl)-9H-purin-2-amine” would likely involve further exploration of its synthesis, properties, and potential applications. Trifluoromethylated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Propriétés
IUPAC Name |
8-(trifluoromethyl)-7H-purin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N5/c7-6(8,9)4-12-2-1-11-5(10)14-3(2)13-4/h1H,(H3,10,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILXVNCPCQCZEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N=C(N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326462 |
Source


|
| Record name | 8-(Trifluoromethyl)-9H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)-9H-purin-2-amine | |
CAS RN |
10179-89-2 |
Source


|
| Record name | 10179-89-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-(Trifluoromethyl)-9H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

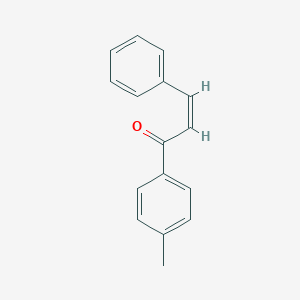

![Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B182558.png)

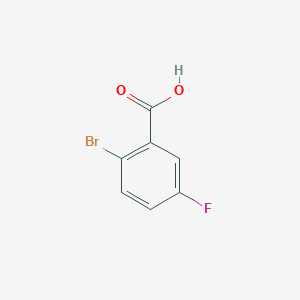
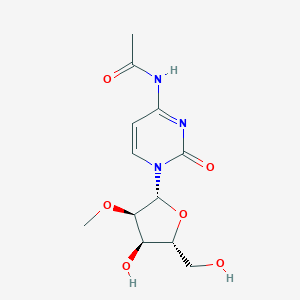
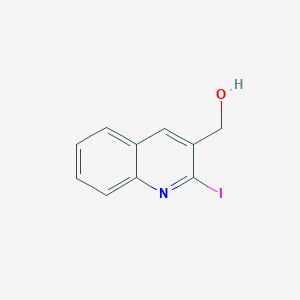
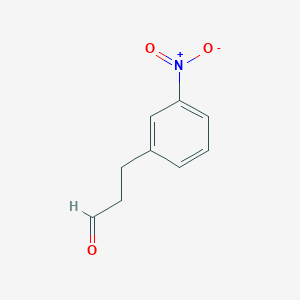
![Ethyl 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B182570.png)
